Technical Documentation Center

6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide
  • CAS: 1178393-46-8

Core Science & Biosynthesis

Foundational

6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide: Structural Properties, Reactivity, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is critical for navigating the complex balance between target affinity, metabolic stability, and pharmacokinetic viabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is critical for navigating the complex balance between target affinity, metabolic stability, and pharmacokinetic viability. 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (CAS: 1178393-46-8) has emerged as a highly versatile, privileged building block in drug discovery[1][2].

This advanced intermediate combines an electron-deficient pyridazine core with a highly reactive C6-chloride and a conformationally restricted tertiary amide. It is frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and protein-protein interaction inhibitors[3]. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies to facilitate its integration into lead optimization campaigns.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1][4]:

PropertyValueCausality / Significance
CAS Number 1178393-46-8Unique identifier for procurement and patent tracking[1].
Molecular Formula C₁₀H₁₄ClN₃ODefines the atomic composition and exact mass.
Molecular Weight 227.69 g/mol Low molecular weight allows significant downstream functionalization without exceeding Lipinski's Rule of 5[1].
Topological Polar Surface Area (TPSA) 46.1 ŲOptimal for membrane permeability and blood-brain barrier (BBB) penetration[4].
Hydrogen Bond Donors 0The tertiary amide lacks N-H bonds, enhancing lipophilicity and passive diffusion[4].
Hydrogen Bond Acceptors 3Provided by the two pyridazine nitrogens and the carbonyl oxygen[4].
Structural Causality in Drug Design

The architecture of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • The Pyridazine Core: The two adjacent nitrogen atoms exert a strong inductive and resonance-based electron-withdrawing effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, priming the ring for nucleophilic attack.

  • The C6-Chloride: Positioned para to one of the ring nitrogens, the chloride acts as an exceptional leaving group. The electron deficiency of the ring makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by transition metals[5].

  • The N-isobutyl-N-methyl Tertiary Amide: This specific substitution pattern is a masterclass in conformational control. The steric bulk of the isobutyl group, paired with the methyl group, restricts rotation around the C-N amide bond. This creates stable rotamers that can lock the molecule into a bioactive conformation, allowing it to precisely occupy deep hydrophobic pockets (e.g., the hinge-binding region of kinases) while shielding the amide bond from proteolytic cleavage.

Synthetic Utility and Reactivity Pathways

The true value of this scaffold lies in its divergent reactivity. The C6 position can be functionalized via two primary pathways, allowing for the rapid generation of diverse compound libraries.

Synthetic_Workflow A 1178393-46-8 (Scaffold) B SNAr (Aliphatic Amines) A->B DIPEA, DMSO, 80°C C Cross-Coupling (Boronic Acids/Anilines) A->C Pd-Catalyst, Base, Heat D 6-Amino Derivatives (Target) B->D E 6-Aryl Derivatives (Target) C->E

Figure 1: Divergent synthetic workflow for the functionalization of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct method for introducing aliphatic or primary aromatic amines at the C6 position[3]. The reaction proceeds via an addition-elimination mechanism, driven by the formation of a stabilized Meisenheimer complex.

SNAr_Mechanism Start 6-Chloro-pyridazine Scaffold Attack Nucleophilic Attack (Amine) Start->Attack Intermediate Meisenheimer Complex Attack->Intermediate Rate Determining Elimination Chloride Elimination Intermediate->Elimination Fast Product 6-Substituted Product Elimination->Product

Figure 2: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid in troubleshooting.

Protocol A: C6-Amination via SNAr

Objective: Synthesize a 6-amino-N-isobutyl-N-methylpyridazine-3-carboxamide derivative.

  • Reaction Setup: In a 10 mL microwave vial, dissolve 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (1.0 eq, 227.7 mg, 1.0 mmol) in anhydrous DMSO (3.0 mL).

    • Causality: DMSO is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer intermediate, accelerating the rate-determining step.

  • Reagent Addition: Add the desired aliphatic amine (e.g., morpholine) (1.5 eq, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Execution: Seal the vial and heat to 80 °C for 4–6 hours.

  • Validation (In-Process Control): Monitor the reaction via LC-MS. The system is validated when the parent mass ( m/z 228.1 [M+H]⁺) disappears, and the product mass ( m/z 279.2 [M+H]⁺ for morpholine substitution) becomes the dominant peak.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove the DMSO. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: C6-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl or heteroaryl group at the C6 position via palladium catalysis[5].

  • Reaction Setup: In a Schlenk flask, combine the scaffold (1.0 eq, 1.0 mmol), an arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol) in a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).

    • Causality: Water is strictly required to dissolve the inorganic base and to form the reactive boronate "ate" complex, which is essential for the transmetalation step.

  • Degassing: Sparge the mixture with Argon for 10 minutes.

    • Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol) under a stream of Argon. Seal the flask and heat to 90 °C for 12 hours.

  • Validation: Perform TLC (Hexane:EtOAc 1:1). The starting material is strongly UV-active at 254 nm. Reaction completion is indicated by the complete consumption of the starting material spot and the appearance of a new, lower Rf fluorescent spot.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

Applications in Lead Optimization

During the hit-to-lead phase, medicinal chemists frequently encounter issues with metabolic liability (e.g., rapid clearance by liver microsomes) and poor solubility. The integration of the 1178393-46-8 scaffold addresses these directly:

  • Metabolic Shielding: The N-isobutyl group provides a steric shield that prevents oxidative dealkylation by Cytochrome P450 enzymes, a common failure point for simpler N-methyl or N-ethyl amides.

  • Target Specificity: By replacing a traditional benzamide with this pyridazine-3-carboxamide, researchers introduce two additional nitrogen atoms. These act as selective hydrogen-bond acceptors that can interact with specific kinase hinge-region residues (e.g., the backbone NH of Valine or Leucine), drastically improving target selectivity profiles[3].

References

  • The Journal of Organic Chemistry. "An Electrochemical Nickel-Catalyzed Arylation of 3-Amino-6-Chloropyridazines". ACS Publications. Retrieved from:[Link]

  • Organic Process Research & Development. "Process Development for the Manufacture of a Topical Pan-Trk Inhibitor Incorporating Decarboxylative sp2–sp3 Cross-Coupling". ACS Publications. Retrieved from:[Link]

Sources

Foundational

In vitro stability of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide

[label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#EA4335", fontcolor= Fig 1: Primary in vitro degradation pathways and structural liabilities. Experimental Workflows for In Vitro Stability Profiling To est...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#EA4335", fontcolor=

Fig 1: Primary in vitro degradation pathways and structural liabilities.

Experimental Workflows for In Vitro Stability Profiling

To establish a trustworthy, self-validating system, the experimental design must separate CYP-mediated metabolic clearance from non-specific chemical degradation (thiol reactivity).

Workflow 1: Liver Microsomal Stability (HLM) Assay

This assay isolates CYP-mediated metabolic clearance. By comparing the degradation rate in the presence and absence of the cofactor NADPH, researchers can definitively differentiate enzymatic metabolism from background chemical degradation[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping final DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP enzymes.

  • Matrix Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Self-Validation: Run a parallel "Minus-NADPH" control to monitor non-enzymatic hydrolysis or matrix degradation.

  • Sampling: Extract 50 µL aliquots at predefined timepoints (0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly precipitates microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

HLM_Workflow A Test Compound (1 µM) C NADPH Addition (Initiate) A->C B Human Liver Microsomes B->C D Incubation (37°C, 0-60 min) C->D E Quench (Cold ACN + IS) D->E Timepoints F LC-MS/MS Analysis E->F

Fig 2: Step-by-step workflow for evaluating microsomal metabolic stability.

Workflow 2: Isotope-Labeled Glutathione (GSH) Trapping Assay

Because the 6-chloro group is highly electrophilic, standard LC-MS/MS approaches often struggle to differentiate true GSH adducts from complex biological matrix noise. By utilizing a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH, true reactive adducts manifest as a distinct isotopic doublet separated by 3 Da, eliminating false positives[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add a 1:1 molar ratio mixture of unlabeled GSH and 13C2​,15N -labeled GSH (final total GSH concentration = 5 mM).

  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Analysis: Quench with cold acetonitrile, centrifuge, and analyze via Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS).

  • Data Mining: Scan for neutral loss and precursor ions. A positive hit for SN​Ar displacement of the chlorine atom will yield an isotopic doublet (m/z difference of 3) corresponding to the mass of the compound minus Cl, plus the mass of the GSH adduct.

Data Interpretation & Quantitative Metrics

To ensure trustworthiness, raw data must be translated into actionable pharmacokinetic metrics. The table below outlines the expected data ranges and their corresponding interpretations for 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide.

Assay TypeQuantitative MetricExpected Range / OutcomeScientific Interpretation & Next Steps
HLM Stability t1/2​ (Half-life)< 15 minutesHigh Clearance: Rapid CYP-mediated N-dealkylation. Requires structural optimization of the isobutyl/methyl groups.
HLM Stability Minus-NADPH Control> 20% depletion at 60 minChemical Instability: Indicates the compound is degrading in the buffer/matrix independently of CYP enzymes (likely SN​Ar with matrix proteins).
GSH Trapping Isotopic Doublet Peak AreaHigh intensity (m/z = [M-Cl+GSH]+)High Electrophilic Liability: The 6-chloro group is rapidly displaced by thiols. High risk for idiosyncratic toxicity and poor in vivo exposure.
Plasma Stability % Remaining at 2 hours< 50%Plasma Lability: Confirms non-specific covalent binding to plasma proteins (e.g., Human Serum Albumin).

Conclusion & Optimization Strategies

If in vitro profiling confirms that 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide suffers from rapid clearance or high GSH reactivity, the following medicinal chemistry optimization strategies should be employed:

  • Mitigating SN​Ar Liability: The most critical flaw of this building block is the 6-chloro substituent. To neutralize the electrophilic liability while maintaining the vectorization of the pyridazine core, replace the chlorine atom with a less reactive bioisostere. Substitutions such as a trifluoromethyl ( −CF3​ ), cyano ( −CN ), or an amino ( −NH2​ ) group will prevent thiol displacement while preserving the required electronic properties of the scaffold.

  • Mitigating CYP Oxidation: If HLM assays reveal rapid N-dealkylation or hydroxylation, introduce stereoelectronic shielding. Replacing the isobutyl group with a cyclopropylmethyl group, or introducing fluorine atoms onto the isobutyl methine carbon, can significantly increase the activation energy required for CYP450-mediated oxidation.

References

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. Analytical Chemistry (NIH Public Access). Available at:[Link]

  • Iptycene-Derived Pyridazines and Phthalazines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. AAPS Journal (NIH Public Access). Available at:[Link]

Sources

Exploratory

Comprehensive Evaluation of Binding Affinity for 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide and its Derivatives

Executive Summary and Molecular Context In modern structure-based drug design (SBDD) and fragment-based drug discovery (FBDD), heterocyclic scaffolds serve as the foundational architecture for developing high-affinity li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Molecular Context

In modern structure-based drug design (SBDD) and fragment-based drug discovery (FBDD), heterocyclic scaffolds serve as the foundational architecture for developing high-affinity ligands. 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (CAS: 1178393-46-8) is a highly privileged building block. While the 6-chloro moiety is predominantly utilized as a reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr) to generate potent target protein inhibitors, the intact halogenated scaffold itself is frequently evaluated as a low-affinity fragment. In this context, the chlorine atom can engage in highly directional halogen bonding within the hydrophobic sub-pockets of target proteins.

Derivatives of the pyridazine-3-carboxamide scaffold have been successfully optimized into potent inhibitors for critical therapeutic targets, most notably Stearoyl-CoA Desaturase 1 (SCD1) [1] and Human dCTP Pyrophosphatase 1 (dCTPase) [2]. Furthermore, this scaffold is increasingly utilized in the synthesis of warheads for Targeted Protein Degradation (PROTACs), specifically targeting the Androgen Receptor.

This technical guide outlines the rigorous biophysical methodologies required to evaluate the binding affinity, kinetic rates, and thermodynamic signatures of this scaffold and its downstream derivatives.

Workflow A 6-Chloro-N-isobutyl-N-methyl pyridazine-3-carboxamide (CAS: 1178393-46-8) B SNAr Derivatization (Amine/Piperazine Substitution) A->B Synthetic Expansion C Fragment/Scaffold Screening (Halogen Bonding Analysis) A->C Direct Binding D Targeted Protein Binders (e.g., SCD1, dCTPase Inhibitors) B->D Hit-to-Lead E PROTAC Warhead Synthesis (Androgen Receptor Degradation) B->E Linker Attachment F Biophysical Affinity Profiling (SPR, ITC, MST) C->F D->F E->F

Workflow detailing the synthetic expansion and biophysical profiling of the pyridazine scaffold.

Mechanistic Rationale: Kinetics vs. Thermodynamics

When evaluating the binding affinity ( KD​ ) of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide to a target protein, relying solely on endpoint biochemical assays (like IC50) is insufficient. As an Application Scientist, I emphasize the necessity of decoupling the equilibrium dissociation constant ( KD​ ) into its kinetic ( kon​ , koff​ ) and thermodynamic ( ΔH , ΔS ) components.

  • Kinetic Profiling (SPR): The efficacy of pyridazine-based inhibitors in vivo is often dictated by their residence time ( τ=1/koff​ ). A prolonged residence time ensures sustained target occupancy even as pharmacokinetic clearance reduces systemic drug concentrations.

  • Thermodynamic Profiling (ITC): Fragment binding is typically entropy-driven due to the displacement of ordered water molecules from the binding pocket. However, during hit-to-lead optimization (e.g., substituting the 6-chloro group with a functionalized piperazine), the goal is to achieve enthalpy-driven binding ( ΔH<0 ), which correlates with highly specific hydrogen bonding and van der Waals interactions.

Quantitative Data Presentation

The following table summarizes the representative biophysical binding parameters comparing the baseline 6-chloro fragment against a fully optimized piperazine-substituted derivative binding to a recombinant target (e.g., dCTPase) [2].

CompoundTarget Protein KD​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
6-Chloro Fragment (CAS: 1178393-46-8)Recombinant dCTPase145.0 1.2×103 0.174 -1.2-4.1
Optimized Piperazine Derivative Recombinant dCTPase0.012 8.5×105 0.010 -8.5+0.2

Note: The intact 6-chloro scaffold exhibits weak, entropy-driven fragment binding. Derivatization drastically improves both the on-rate and the enthalpic contribution, resulting in nanomolar affinity.

Experimental Protocols for Affinity Evaluation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by aggregation or non-specific binding.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is the gold standard for determining the real-time binding kinetics of small molecules to immobilized target proteins. Because 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide is a low-molecular-weight (~227.7 Da) and moderately hydrophobic compound, solvent correction is critical.

Step-by-Step Methodology:

  • Surface Preparation & Immobilization:

    • Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument.

    • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Dilute the target protein (e.g., SCD1 or dCTPase) in 10 mM Sodium Acetate (pH 4.5 - 5.5, strictly below the protein's pI) and inject until an immobilization level of 3000-5000 RU is achieved. Causality: High density is required to generate a detectable signal for low-molecular-weight fragments.

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Buffer Preparation & Solvent Correction:

    • Prepare the running buffer: PBS-P+ (20 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 3% DMSO.

    • Self-Validating Step: Run a 6-point DMSO calibration curve (2.5% to 3.8% DMSO) to correct for bulk refractive index shifts caused by slight mismatches between the running buffer and sample diluent.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Prepare a 2-fold dilution series of the compound from 0.5 µM to 200 µM.

    • Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase). Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ is reaction-controlled, not diffusion-controlled.

  • Data Analysis:

    • Double-reference the data by subtracting the signal from a blank reference flow cell and a buffer-only injection.

    • Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

SPRProtocol Step1 Target Protein Immobilization (Amine Coupling to CM5 Chip) Step2 Buffer Preparation (PBS-P+ with 1-5% DMSO) Step1->Step2 Step3 Solvent Correction Calibration (DMSO Standard Curve) Step2->Step3 Step4 Analyte Injection (Multi-cycle Kinetics, 0.1 - 200 µM) Step3->Step4 Step5 Data Fitting (1:1 Langmuir Binding Model) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) kinetic profiling protocol for small molecule binders.

Protocol B: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC is a label-free, true in-solution technique that directly measures the heat released or absorbed during the binding event, providing the thermodynamic parameters ( ΔH , ΔS , and stoichiometry N ).

Step-by-Step Methodology:

  • Extensive Dialysis (The Critical Step):

    • Dialyze the target protein overnight against the exact experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: ITC measures micro-calories of heat. Even a 1 mM difference in salt concentration between the protein cell and the ligand syringe will result in a massive heat of dilution, masking the binding signal.

  • Sample Preparation:

    • Dilute the protein to 20-50 µM using the final dialysate.

    • Dissolve 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide in 100% DMSO, then dilute it into the dialysate to a final concentration of 500 µM. Ensure the final DMSO concentration matches exactly between the cell and the syringe (typically 2-5%).

  • Titration Execution:

    • Load the protein into the sample cell (~200 µL) and the ligand into the injection syringe (~40 µL).

    • Set the stirring speed to 750 rpm to ensure rapid mixing.

    • Program 19 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal power to return to baseline.

  • Control and Integration:

    • Self-Validating Step: Perform a control titration of the ligand into the buffer alone. Subtract this background heat of dilution from the main experiment.

    • Integrate the area under each peak to plot molar enthalpy vs. molar ratio, fitting the curve to an independent binding sites model.

Conclusion

The 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide scaffold is a highly versatile chemical starting point. While the 6-chloro group is primarily a gateway for synthetic expansion, rigorous biophysical profiling of the intact fragment and its downstream derivatives is non-negotiable for successful drug development. By utilizing orthogonal techniques like SPR for kinetic resolution and ITC for thermodynamic validation, researchers can confidently drive hit-to-lead optimization campaigns, ensuring that the resulting compounds possess both the high affinity and the optimal residence time required for clinical efficacy against targets like SCD1 and dCTPase [3].

References

  • Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Document: Discovery of potent, selective, orally bioavailable stearoyl-CoA desaturase 1 inhibitors. (CHEMBL1145375) ChEMBL Database (EMBL-EBI) URL:[Link]

Foundational

A Technical Guide to the Thermodynamic Characterization of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide: From First Principles to Practical Application

An in-depth technical guide on the core thermodynamic properties of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide. Introduction 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide is a novel heterocyclic compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core thermodynamic properties of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide.

Introduction

6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any new chemical entity (NCE) advancing through the development pipeline, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for success. The thermodynamic profile of an active molecule dictates its stability, solubility, bioavailability, and ultimately, its viability as a therapeutic agent.

This guide provides a comprehensive framework for the systematic thermodynamic characterization of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide. In the absence of established public data for this specific molecule, this document outlines the essential experimental protocols and theoretical considerations necessary to generate a robust and reliable thermodynamic dataset. We will proceed from foundational principles to detailed experimental workflows, offering insights grounded in years of practical application in pharmaceutical development. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to de-risk their development candidates and make data-driven decisions.

Part 1: The Strategic Importance of Thermodynamic Properties

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which can be predicted and mitigated by an early and thorough understanding of its thermodynamic properties. These parameters govern the energy landscape of the molecule, influencing its behavior in both solid and solution states.

  • Solubility & Bioavailability: The therapeutic efficacy of a drug is contingent upon its ability to be absorbed by the body. This process is fundamentally linked to its solubility in physiological fluids. Thermodynamic parameters, particularly the melting point and enthalpy of fusion, provide a quantitative measure of the energy required to break the crystal lattice, a key determinant of solubility.

  • Stability & Shelf-Life: A drug product must remain stable under various storage and handling conditions. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical tools for identifying the temperatures at which the compound degrades, information that is vital for defining storage requirements and predicting shelf-life.

  • Polymorphism: Many compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph is a unique solid-state entity with distinct thermodynamic properties, including melting point, solubility, and stability. The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug's bioavailability. Therefore, a comprehensive polymorphic screen, guided by thermodynamic principles, is an indispensable part of drug development.

The following diagram illustrates the interconnectedness of these core thermodynamic properties and their ultimate impact on the drug development process.

G cluster_0 Fundamental Properties cluster_1 Material Characteristics cluster_2 Development Outcomes Tm Melting Point (Tm) Solubility Solubility Tm->Solubility Influences DeltaH Enthalpy of Fusion (ΔHfus) DeltaH->Solubility Governs Cp Heat Capacity (Cp) Stability Thermal Stability Cp->Stability Bioavailability Bioavailability Solubility->Bioavailability ShelfLife Shelf-Life Stability->ShelfLife Polymorphism Polymorphism Polymorphism->Solubility Polymorphism->Stability Formulation Formulation Design Polymorphism->Formulation Bioavailability->Formulation ShelfLife->Formulation

Caption: Interrelation of thermodynamic properties and their impact on drug development.

Part 2: Experimental Workflow for Thermodynamic Characterization

A multi-technique approach is essential for building a complete picture of the thermodynamic landscape of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide. The following sections detail the core experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary tool for determining melting point, enthalpy of fusion, and heat capacity.

Causality Behind Experimental Choices:

  • Heating Rate: A typical rate of 10 °C/min is chosen as a balance between resolution and sensitivity. Slower rates can improve the resolution of thermal events but may broaden peaks, while faster rates can increase sensitivity but may cause a lag in the thermal response.

  • Inert Atmosphere: An inert nitrogen purge is used to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are intrinsic to the compound itself.

  • Sample Mass: A small sample mass (2-5 mg) is used to minimize thermal gradients within the sample, leading to sharper peaks and more accurate data.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide into an aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below any expected thermal events (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis:

    • Melting Point (T_m): Determined as the onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and determine the decomposition temperature.

Causality Behind Experimental Choices:

  • Heating Rate: Similar to DSC, a 10 °C/min heating rate is standard. This rate is typically sufficient to resolve decomposition events without introducing significant kinetic effects that might skew the apparent onset temperature.

  • Atmosphere: The choice of atmosphere (inert N₂ vs. oxidative air) is critical. An inert atmosphere is used to determine the intrinsic thermal stability of the molecule, while an oxidative atmosphere can provide insights into its stability in the presence of air.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Thermal Program:

    • Place the pan in the TGA furnace.

    • Ramp the temperature from ambient (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

    • Maintain a constant gas purge (e.g., nitrogen at 50 mL/min).

  • Data Analysis:

    • Decomposition Temperature (T_d): Typically reported as the onset temperature where significant mass loss begins (e.g., >5% mass loss).

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the solid-state form of a material. A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous material will produce a broad halo. It is the definitive tool for identifying polymorphs.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the sample to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition:

    • Mount the powdered sample on a zero-background sample holder.

    • Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) using a copper Kα radiation source.

  • Data Analysis:

    • Compare the resulting diffractogram to known patterns or analyze it for the presence of sharp peaks (indicating crystallinity). Different polymorphs will yield distinct peak positions and intensities.

The overall experimental workflow for characterizing a new chemical entity is summarized in the following diagram.

G start Start: 6-Chloro-N-isobutyl-N- methylpyridazine-3-carboxamide Sample dsc_tga Initial Thermal Screen: DSC & TGA start->dsc_tga pxrd Solid-State Form ID: PXRD dsc_tga->pxrd check_crystalline Crystalline? pxrd->check_crystalline amorphous_char Characterize Amorphous Properties check_crystalline->amorphous_char No poly_screen Polymorph & Solvate Screen check_crystalline->poly_screen Yes solubility Kinetic & Thermodynamic Solubility Studies amorphous_char->solubility poly_screen->solubility data_synthesis Data Synthesis & Risk Assessment solubility->data_synthesis

Protocols & Analytical Methods

Method

Using 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide as a chemical building block

Application Note: 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide as a Privileged Building Block in Kinase Inhibitor Discovery Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide as a Privileged Building Block in Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the developability, potency, and pharmacokinetic profile of drug candidates. 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (CAS: 1178393-46-8) has emerged as a highly privileged, bifunctional scaffold, particularly in the design of allosteric kinase inhibitors and immunomodulators[1].

This building block offers two distinct vectors for structural elaboration: a highly electrophilic C6-position primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, and a sterically demanding N-isobutyl-N-methylcarboxamide moiety at the C3-position. The latter is frequently utilized to anchor molecules within hydrophobic pockets of target proteins, such as the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2)[2]. This application note details the mechanistic rationale and self-validating protocols for utilizing this scaffold in high-throughput library synthesis.

Structural Rationale & Physicochemical Profile

The pyridazine core is a recognized bioisostere for benzenoid and pyridine rings, offering superior aqueous solubility and a unique hydrogen-bonding profile[3]. The adjacent nitrogen atoms induce an "α-effect," relieving unfavorable lone pair-lone pair interactions when one nitrogen engages in hydrogen bonding, thereby increasing its affinity for kinase hinge regions[3].

Table 1: Physicochemical Properties of the Scaffold

PropertyValueStructural Causality in Drug Design
Chemical Formula C10H14ClN3OProvides a low-molecular-weight starting point (Lead-like space).
Molecular Weight 227.69 g/mol Leaves ~270 Da for elaboration before hitting Lipinski's limit.
C6-Chlorine Electrophilic HandleHighly activated by the electron-withdrawing diaza system; enables rapid SNAr or oxidative addition by Pd(0).
C3-Carboxamide Lipophilic AnchorThe N-isobutyl-N-methyl group occupies specific hydrophobic sub-pockets, restricting rotatable bonds and locking the active conformation[2].

Mechanistic Divergence & Reactivity

The synthetic utility of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide lies in its chemoselectivity. The pyridazine ring is inherently electron-deficient. The presence of the C3-carboxamide further depletes electron density from the C6-position, drastically lowering the activation energy required to form the Meisenheimer complex during SNAr reactions. Alternatively, the C-Cl bond is highly susceptible to oxidative addition by Palladium, allowing for orthogonal functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Reactivity Core 6-Chloro-N-isobutyl-N-methyl pyridazine-3-carboxamide SNAr SNAr Reaction (Nucleophilic Attack) Core->SNAr Amines/Alkoxides Base, Heat Coupling Palladium-Catalyzed Cross-Coupling Core->Coupling Boronic Acids/Amines Pd Catalyst, Base Amino 6-Amino/Alkoxy Derivatives (e.g., Kinase Hinge Binders) SNAr->Amino Aryl 6-Aryl/Heteroaryl Derivatives (e.g., Allosteric Modulators) Coupling->Aryl Target Targeted Drug Library (TYK2, JAK, SCD-1 Inhibitors) Amino->Target Aryl->Target

Fig 1. Divergent synthetic pathways of the pyridazine-3-carboxamide scaffold.

Self-Validating Experimental Protocols

To ensure high fidelity in library generation, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

This protocol is optimized for the displacement of the C6-chlorine with primary or secondary aliphatic amines.

  • Reagent Preparation: In an oven-dried 20 mL scintillation vial, charge 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (1.0 eq, 0.5 mmol) and the desired amine (1.5 eq).

    • Causality: A slight excess of the amine drives the equilibrium forward and compensates for any volatility.

  • Solvent & Base Addition: Add N-Methyl-2-pyrrolidone (NMP) (2.5 mL) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the negatively charged Meisenheimer transition state, accelerating the reaction. DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the protonation and deactivation of the nucleophilic amine.

    • Validation Checkpoint 1: The mixture must be a clear, homogeneous solution. If cloudy, gently warm to 40°C until dissolved.

  • Thermal Activation: Seal the vial and heat to 90°C in an aluminum heating block for 4–6 hours.

  • In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint 2: The chromatogram must show the complete disappearance of the starting material mass ( m/z 228 [M+H]+) and the appearance of the product mass. If starting material >5%, add 0.5 eq of amine and heat for an additional 2 hours.

  • Workup & Isolation: Cool to room temperature and slowly add the mixture dropwise into 15 mL of vigorously stirring ice water.

    • Causality: The highly polar NMP and DIPEA salts partition into the aqueous phase, while the lipophilic product crashes out as a precipitate.

    • Validation Checkpoint 3: Filter the resulting solid and wash with cold water. Purity should be >90% by crude NMR prior to further purification.

Protocol B: Suzuki-Miyaura Cross-Coupling with Aryl Boronic Acids

This protocol is optimized to prevent catalyst poisoning by the basic pyridazine nitrogens.

  • Reaction Assembly: Charge the pyridazine scaffold (1.0 eq, 0.5 mmol), the aryl boronic acid (1.2 eq), and Na2CO3 (2.5 eq) into a microwave vial.

    • Causality: Na2CO3 is required to coordinate with the boronic acid, forming a negatively charged boronate complex that facilitates the transmetalation step with the Palladium center.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O (3 mL). Cap the vial with a septum and sparge with Nitrogen gas for 10 minutes.

    • Causality: The biphasic solvent system dissolves both the organic scaffold and the inorganic base. Critical: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). Sparging physically displaces dissolved O2.

    • Validation Checkpoint 1: Continuous, vigorous bubbling must be observed during sparging.

  • Catalyst Introduction: Quickly remove the septum, add Pd(dppf)Cl2 (0.05 eq, 5 mol%), and immediately reseal with a crimp cap.

    • Causality: The bidentate dppf ligand creates a sterically hindered environment around the Palladium, preventing the basic nitrogens of the pyridazine ring from coordinating and poisoning the catalyst.

  • Reaction Execution: Heat the vial at 100°C for 3 hours.

    • Validation Checkpoint 2: The reaction mixture should transition from a bright yellow/orange to a dark brown/black color, indicating the formation of the active catalytic species and subsequent palladium black upon completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite.

    • Causality: Celite traps the insoluble palladium black and inorganic salts, preventing emulsions during the subsequent aqueous extraction.

Quantitative Reaction Parameters

To assist in library planning, Table 2 summarizes the typical empirical parameters and expected outcomes when utilizing this specific scaffold.

Table 2: Standardized Reaction Parameters for Scaffold Derivatization

Reaction TypeReagent ClassCatalyst / BaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)
SNAr Primary AminesDIPEA (2.0 eq)NMP or DMF80 - 1002 - 675 - 95
SNAr Secondary AminesDIPEA (2.0 eq)NMP or DMF100 - 1206 - 1260 - 85
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl2 / Na2CO3Dioxane / H2O (4:1)90 - 1003 - 570 - 90
Buchwald-Hartwig AnilinesPd2(dba)3, XPhos / Cs2CO3Toluene or Dioxane100 - 1108 - 1650 - 80
Sonogashira Terminal AlkynesPd(PPh3)2Cl2, CuI / TEADMF70 - 804 - 865 - 85

References

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases Source: ACS Medicinal Chemistry Letters URL:[Link][2]

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: Medicinal Chemistry Research (via PubMed Central) URL:[Link][1]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Topics in Current Chemistry (via PubMed Central) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Venetoclax (CAS 1178393-46-8) Solution Stability

Welcome to the technical support center for Venetoclax (ABT-199). This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the handling, st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Venetoclax (ABT-199). This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the handling, storage, and use of Venetoclax in solution. As a potent and selective BCL-2 inhibitor, the integrity of your Venetoclax solution is paramount for achieving accurate, reproducible, and meaningful experimental outcomes.[1][2] This document provides in-depth, field-proven insights and protocols to help you navigate the physicochemical properties of this compound and prevent its degradation.

Frequently Asked Questions (FAQs): Core Stability & Handling

This section directly answers the most common questions our team receives regarding Venetoclax stability. Understanding these principles is the first line of defense against experimental failure.

Q1: My experimental results are inconsistent. What are the primary factors that could be causing my Venetoclax solution to degrade?

Inconsistent results are often the first sign of compromised compound integrity. Venetoclax is susceptible to degradation from several common laboratory stressors. Forced degradation studies have identified four primary risk factors.[2][3][4]

  • pH-Driven Hydrolysis: Venetoclax is highly sensitive to both acidic and basic conditions, particularly at elevated temperatures (e.g., 50°C).[3][5] The N-acylsulfonamide moiety is a known liability, susceptible to hydrolysis, which breaks the molecule into inactive fragments.[3][6] Experiments in strongly acidic (e.g., 1 M HCl) or basic (e.g., 1 M NaOH) aqueous media will lead to rapid degradation.[7]

  • Oxidation: The molecule is vulnerable to oxidative stress.[4][6] Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), or even prolonged exposure to atmospheric oxygen in solution can lead to the formation of degradation products like N-oxides.[3][6]

  • Photodegradation: Venetoclax exhibits sensitivity to light.[3][5] The European Medicines Agency (EMA) assessment report specifically notes this vulnerability.[3] Continuous exposure of solutions to ambient lab light or direct UV radiation can induce degradation and compromise compound activity. Therefore, all solutions should be stored in amber vials or wrapped in foil.[8]

  • Repeated Freeze-Thaw Cycles: While not a chemical degradation pathway, repeated cycling between frozen and liquid states is detrimental. It can introduce moisture into DMSO stocks, which can facilitate hydrolysis, and cause the compound to fall out of solution, leading to inaccurate concentrations in subsequent experiments.

Q2: What is the best solvent for dissolving and storing Venetoclax?

The choice of solvent is critical and depends on the experimental context (in vitro vs. in vivo).

For nearly all in vitro applications , the recommended solvent is anhydrous Dimethyl Sulfoxide (DMSO) .[8][9] Venetoclax is highly soluble in DMSO, allowing for the preparation of high-concentration stock solutions (e.g., 10-50 mM).[9][10]

It is crucial to note that Venetoclax is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability in aqueous environments.[7][11] It is practically insoluble in water and poorly soluble in other common lab solvents like ethanol and acetonitrile.[7][10] This poor aqueous solubility is the primary reason for the challenges described in the next question.

Q3: My Venetoclax precipitates when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?

This is the most common technical challenge encountered by researchers. The phenomenon, often called "crashing out," occurs because the highly lipophilic Venetoclax molecule, which is stable in the polar aprotic DMSO, is suddenly forced into a highly polar aqueous environment where it is not soluble.[8]

To prevent precipitation and ensure accurate dosing, follow this workflow:

  • Start with a Fully Solubilized Stock: Ensure your compound is completely dissolved in 100% DMSO. If needed, gentle warming (to 37°C) or brief sonication can be used.[12]

  • Perform Serial Dilutions: Do not add your highly concentrated DMSO stock directly to your full volume of media. Instead, perform one or two intermediate dilution steps. For example, dilute your 10 mM stock to 1 mM in media, mix well, and then use that 1 mM solution to prepare your final concentration. This gradual reduction in DMSO concentration helps keep the compound in solution.[8]

  • Keep Final DMSO Concentration Low: The final concentration of DMSO in your experiment should be kept to a minimum, typically ≤ 0.1% , to avoid solvent-induced artifacts and minimize precipitation risk.[8]

  • Mix Immediately and Thoroughly: Add the final aliquot of Venetoclax solution to your culture plate or tube and immediately mix by gentle swirling or pipetting to ensure rapid and even dispersion.[8]

Q4: What are the definitive storage conditions for Venetoclax to ensure long-term stability?

Proper storage is non-negotiable for maintaining the potency of Venetoclax. The recommended conditions differ for the solid powder and solutions.

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°CUp to 3 years[9][10]Keep vial tightly sealed to prevent moisture absorption.
DMSO Stock Solution -80°C (Recommended) 1-2 years[9][10]CRITICAL: Prepare single-use aliquots to avoid freeze-thaw cycles.
DMSO Stock Solution -20°CUp to 1 month[9][10]Suitable for short-term storage only. Aliquoting is still strongly advised.

The single most important practice for solution storage is to aliquot the stock into volumes appropriate for a single experiment. This self-validating system ensures that each experiment starts with a pristine, uncompromised sample of the compound.

Troubleshooting & Experimental Workflows

This section provides logical workflows to diagnose and solve common in-lab problems.

Workflow: Diagnosing and Preventing Precipitation in Aqueous Media

Use this decision tree to troubleshoot precipitation issues during the preparation of working solutions.

G cluster_prep Preparation Phase cluster_execution Execution Phase Prep Start: Prepare Working Solution Stock Is stock fully dissolved in 100% DMSO? Prep->Stock Dissolve Action: Warm/Sonicate until clear Stock->Dissolve No Dilution Dilution Method? Stock->Dilution Yes Dissolve->Stock Direct Direct Dilution (High to Low Conc.) Dilution->Direct Direct Serial Serial/Intermediate Dilution Dilution->Serial Serial Result_Fail Result: Precipitation Occurs Direct->Result_Fail Final_DMSO Check Final DMSO % Serial->Final_DMSO Result_Success Result: Clear Solution, Experiment Ready High_DMSO > 0.1% DMSO Final_DMSO->High_DMSO High Low_DMSO <= 0.1% DMSO Final_DMSO->Low_DMSO Low High_DMSO->Result_Fail Low_DMSO->Result_Success G cluster_pathways Primary Degradation Pathways Venetoclax Venetoclax (Active Compound) Hydrolysis Hydrolysis Products (Inactive) Venetoclax->Hydrolysis Acid / Base (e.g., extreme pH) Oxidation Oxidation Products (Inactive) Venetoclax->Oxidation Oxidants / Light (e.g., H₂O₂, UV)

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide

This technical guide provides in-depth troubleshooting and optimization strategies for researchers, scientists, and drug development professionals working with 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide in High...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and optimization strategies for researchers, scientists, and drug development professionals working with 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide in High-Performance Liquid Chromatography (HPLC). The following sections are designed to address common challenges and provide a systematic approach to achieving robust and reproducible retention times.

Frequently Asked Questions (FAQs)

Q1: My retention time for 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide is drifting. What are the most common causes?

A1: Retention time drift in HPLC can stem from several factors. The most frequent culprits include:

  • Mobile Phase Composition: Inconsistent mixing, evaporation of volatile organic solvents, or inaccuracies in preparation can alter the mobile phase strength, leading to shifts in retention.[1][2]

  • Column Temperature: Fluctuations in ambient temperature can significantly impact retention times, with a 1°C change potentially causing a 1-2% shift.[1] Consistent column temperature control is crucial for reproducibility.[3]

  • Flow Rate Instability: Issues with the pump, such as worn seals or faulty check valves, can cause inconsistent flow rates, directly affecting retention times.[1]

  • Column Equilibration: Insufficient equilibration time with the mobile phase before analysis can lead to drifting retention times, especially at the beginning of a run sequence.

Q2: I am observing poor peak shape (tailing or fronting) for my analyte. How can I improve it?

A2: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Mobile Phase pH: If your analyte is ionizable, the pH of the mobile phase plays a critical role. Operating near the analyte's pKa can result in split or broad peaks.[4][5] Adjusting the pH to be at least 2 units away from the pKa can significantly improve peak shape.[4]

  • Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak tailing. Ensure your buffer has sufficient capacity at the chosen pH.

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q3: My analyte is eluting too early (low retention). How can I increase its retention time?

A3: To increase the retention of a moderately polar compound like 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide in reversed-phase HPLC, you can:

  • Decrease the Organic Solvent Percentage: Reducing the amount of acetonitrile or methanol in the mobile phase will increase its polarity, leading to stronger interaction with the non-polar stationary phase and thus longer retention.[6]

  • Adjust Mobile Phase pH: For ionizable compounds, modifying the pH can suppress ionization and increase hydrophobicity, resulting in greater retention.[4][6]

  • Lower the Column Temperature: Decreasing the temperature generally increases retention times.[1][3][7]

  • Consider a Different Stationary Phase: If the above methods are insufficient, switching to a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, might provide the desired retention.[8]

In-Depth Troubleshooting Guides

Troubleshooting Retention Time Instability

Retention time drift can be systematic (a gradual increase or decrease) or random. A systematic approach is key to identifying the root cause.

Step 1: Differentiate Between Flow Rate and Mobile Phase/Column Issues.

A simple diagnostic is to check the retention time of an unretained compound (void marker).

  • If both the analyte and the void marker retention times are shifting proportionally, the issue is likely related to the flow rate. [1][9] Check the pump for leaks, ensure proper solvent degassing, and verify pump performance.

  • If the analyte retention time is shifting but the void marker is stable, the problem is likely related to the mobile phase composition, column temperature, or column chemistry. [1][9]

Step 2: Isolate the Variable.

  • Mobile Phase: Prepare a fresh batch of mobile phase, paying close attention to accurate measurements and thorough mixing.[2] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[1]

  • Temperature: Use a column oven to maintain a constant temperature.[3] Even if running at "ambient" temperature, daily fluctuations can cause drift.[1]

  • Column: If the problem persists, the column itself may be degrading or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.

Optimization Protocols

Protocol 1: Systematic Optimization of Mobile Phase Composition

This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide. The goal is to achieve a retention factor (k') between 2 and 10 for good resolution and peak shape.[6]

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Buffers (e.g., phosphate, acetate) and acids/bases for pH adjustment (e.g., formic acid, ammonium hydroxide)

  • 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide standard

  • A suitable reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Procedure:

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV (determine optimal wavelength by scanning the analyte)

  • Determine Elution Concentration: From the scouting run, estimate the percentage of acetonitrile at which the analyte elutes.

  • Isocratic Method Development:

    • Based on the elution concentration from the gradient run, perform a series of isocratic runs with varying acetonitrile percentages (e.g., if it eluted at 12 minutes in the gradient, start with isocratic runs around 40-50% ACN).

    • Adjust the organic solvent percentage to achieve a retention time that gives a k' between 2 and 10.

  • pH Optimization (if necessary):

    • If peak shape is poor or further selectivity is needed, investigate the effect of pH.

    • Prepare mobile phases with different pH values (e.g., 3.0, 5.0, 7.0) using appropriate buffers. The choice of buffer is critical and should have a pKa within +/- 1 pH unit of the desired mobile phase pH.

    • Analyze the sample with each mobile phase to determine the optimal pH for retention and peak symmetry. Be mindful of the column's pH stability range.[5]

ParameterStarting ConditionAdjustment Effect on Retention Time
Organic Solvent % 50% AcetonitrileDecrease %: Increase RetentionIncrease %: Decrease Retention
pH 7.0 (Phosphate Buffer)Lower pH: May increase retention for a basic analyteHigher pH: May decrease retention for a basic analyte[4][5]
Column Temperature 30°CDecrease Temp: Increase RetentionIncrease Temp: Decrease Retention[1][10]
Flow Rate 1.0 mL/minDecrease Flow: Increase RetentionIncrease Flow: Decrease Retention[7]

Table 1. Initial HPLC Conditions and the Effect of Parameter Adjustments on Retention Time.

Protocol 2: Optimizing Column Temperature and Flow Rate

Once a suitable mobile phase is established, fine-tuning the column temperature and flow rate can further optimize the separation for speed and efficiency.

Procedure:

  • Temperature Optimization:

    • Set the HPLC system with the optimized mobile phase from Protocol 1.

    • Perform injections at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

    • Evaluate the chromatograms for changes in retention time, peak shape, and resolution from any impurities. Higher temperatures generally lead to shorter retention times and sharper peaks but can sometimes reduce resolution.[3][10]

  • Flow Rate Optimization:

    • Using the optimized mobile phase and temperature, inject the sample at different flow rates (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min).

    • Analyze the impact on backpressure, analysis time, and resolution. Higher flow rates shorten the analysis time but increase backpressure and can decrease resolution.[7]

Note on System Backpressure: Always monitor the system backpressure during method development. Do not exceed the maximum pressure limits of the column or the HPLC system.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting HPLC retention time issues.

HPLC_Troubleshooting_Workflow Start Retention Time Issue Observed Check_Void Check Void Marker (Unretained Peak) Retention Time Start->Check_Void Flow_Issue Flow Rate Issue Suspected Check_Void->Flow_Issue Both analyte and void marker shift? Mobile_Phase_Issue Mobile Phase / Column / Temp Issue Suspected Check_Void->Mobile_Phase_Issue Only analyte shifts? Check_Pump Inspect Pump: - Leaks - Degassing - Seals - Check Valves Flow_Issue->Check_Pump Yes Prep_Fresh_MP Prepare Fresh Mobile Phase Mobile_Phase_Issue->Prep_Fresh_MP Yes Verify_Flow Verify Flow Rate Check_Pump->Verify_Flow Resolved Issue Resolved Verify_Flow->Resolved Check_Temp Verify Column Temperature Stability Prep_Fresh_MP->Check_Temp Check_Column Inspect Column: - Equilibration Time - Contamination - Degradation Check_Temp->Check_Column Check_Column->Resolved

Caption: A flowchart for systematic HPLC troubleshooting.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Moravek, Inc. (2024, December 4).
  • (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • HPLC Troubleshooting.
  • GL Sciences. 3. How to Increase Retention - How to use analytical columns | Technical Support.
  • Shimadzu Scientific Instruments.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Patsnap Eureka. (2025, September 19).
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • (2026, March 13).
  • Phenomenex. (2025, June 6).
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter | Environmental Science & Technology - ACS Public
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC Intern
  • Chrom Tech.
  • Chrom Tech, Inc. (2025, October 20).
  • A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development | LCGC International - Chrom
  • Waters.
  • PubChem. 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762.
  • 6-chloro-N-(2H3)
  • Guidechem. 6-Chloro-n,n-dimethylpyridazine-3-carboxamide 1183315-30-1 wiki.
  • PubChem. 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3).
  • NextSDS.
  • Google Patents.
  • Sigma-Aldrich. 6-chloro-N-methyl-pyridine-3-carboxamide | 54189-82-1.
  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • MDPI. (2025, December 5). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.

Sources

Troubleshooting

Storage conditions to maximize 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide shelf life

Welcome to the technical support center for 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the maximum shelf life an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the maximum shelf life and integrity of this compound throughout your experiments. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance based on established scientific principles and extensive laboratory experience.

I. Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide?

To maximize the shelf life of the solid compound, it is crucial to control environmental factors that can lead to degradation. The primary goals are to minimize exposure to moisture, light, and elevated temperatures.

Core Recommendation: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is recommended.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage. Room temperature (18-25°C) is acceptable for short-term use.Lower temperatures significantly slow down the rate of potential degradation reactions. Some related compounds are recommended for refrigerated or frozen storage.
Atmosphere Inert gas (e.g., Argon or Nitrogen) overlay if possible, especially for long-term storage.Minimizes oxidation risk. While not always strictly necessary for this specific compound, it is a best practice for preserving the integrity of valuable research chemicals.[1]
Light Protect from light by using an amber vial or storing the container in a dark cabinet.[2]Many organic compounds, particularly those with heterocyclic rings, are susceptible to photodegradation.
Humidity Store in a desiccator or a controlled low-humidity environment.The carboxamide and pyridazine moieties can be susceptible to hydrolysis. Keeping the compound dry is critical to prevent this degradation pathway.[3][4]
How should I handle the compound upon receipt?

Proper handling from the moment of receipt is the first step in ensuring long-term stability.

Upon arrival, immediately inspect the container for any signs of damage. If the seal is broken or there is visible contamination, do not use the compound and contact the supplier. Record the date of receipt on the label.[5] It is best practice to store the compound under the recommended conditions as soon as possible.[6][7]

What are the potential degradation pathways for this compound?

Understanding how a molecule can degrade is key to preventing it. For 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide, the primary concerns are:

  • Hydrolysis: The amide bond can be susceptible to cleavage in the presence of water, especially at non-neutral pH, to form the corresponding carboxylic acid and amine. The chloro-substituent on the pyridazine ring can also be a site for hydrolysis, though this may require more forcing conditions. Studies on similar heterocyclic compounds have highlighted hydrolysis as a key degradation pathway.[3][4]

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to the formation of reactive species that can result in decomposition.

  • Oxidation: While the pyridazine ring is relatively electron-deficient, oxidation can still occur over long periods, especially in the presence of atmospheric oxygen and light.[8][9]

Can I store 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide in solution?

Storing this compound in solution is generally not recommended for long-term preservation due to the increased risk of degradation. If you must store solutions, prepare them fresh whenever possible.

For short-term storage (e.g., a few days), use an anhydrous, aprotic solvent and store the solution at -20°C or -80°C in a tightly sealed container, protected from light.[10] The stability in solution will be highly dependent on the solvent used and the storage conditions. A preliminary stability study in your chosen solvent is advisable.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: The solid compound has changed color (e.g., from white to yellow or brown).
  • Potential Cause: This often indicates some level of degradation, possibly due to oxidation or exposure to light.

  • Troubleshooting Steps:

    • Assess Purity: The first step is to determine if the color change is associated with a significant loss of purity. This can be done using an appropriate analytical technique.

    • Purity Analysis Protocol (HPLC):

      • Sample Preparation: Carefully prepare a solution of the discolored compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Also, prepare a solution from a fresh, unopened vial if available as a control.

      • HPLC Conditions (General Starting Point):

        • Column: C18 reverse-phase column.

        • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for polar aromatic compounds.

        • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

      • Analysis: Inject both the discolored sample and the control. Compare the chromatograms. Look for the appearance of new peaks or a decrease in the area of the main peak in the discolored sample.

    • Decision: If the purity has decreased significantly (e.g., >5%), the compound may not be suitable for sensitive applications. If the purity is still acceptable for your experiment, you may proceed but should note the potential for altered activity.

    • Preventative Action: Review your storage conditions. Ensure the compound is stored in a dark, dry, and cool environment, preferably under an inert atmosphere.[2]

Issue 2: I am seeing inconsistent results in my bioassay.
  • Potential Cause: Inconsistent results can stem from compound degradation, improper sample handling, or issues with the assay itself. Assuming the assay is validated, let's focus on the compound.

  • Troubleshooting Workflow:

G A Inconsistent Bioassay Results B Verify Compound Purity (HPLC/LC-MS) A->B F Review Solution Preparation & Storage: - Prepare solutions fresh daily? - Solvent quality? - Storage of stock solutions? A->F C Is Purity >95%? B->C D Compound is Likely Stable. Investigate Assay Parameters: - Cell line viability - Reagent quality - Pipetting accuracy C->D Yes E Compound has Degraded. Procure a Fresh Batch. C->E No F->B

Caption: Troubleshooting workflow for inconsistent bioassay results.

  • Explanation of Workflow:

    • Start with Purity: Always begin by confirming the integrity of your compound. Run an analytical check (HPLC or LC-MS) on the exact stock solution or solid batch being used.

    • Purity Check: If the purity is high, the issue likely lies within your experimental setup.[7]

    • Degradation Confirmed: If purity is low, the compound has degraded. It is crucial to obtain a new, validated batch of the compound.

    • Review Handling Practices: Regardless of the outcome, review your solution preparation and handling. Are you using fresh, high-quality anhydrous solvents? Are stock solutions stored properly (frozen, protected from light) and for an appropriate duration? It is always best practice to prepare aqueous solutions fresh for each experiment.[1]

Issue 3: The compound is not dissolving as expected.
  • Potential Cause: This could be due to the presence of insoluble impurities (degradation products) or using an inappropriate solvent. While many carboxamides have good solubility in organic solvents, their properties can change upon degradation.

  • Troubleshooting Steps:

    • Verify Solvent: Double-check the recommended solvent for this compound from the supplier's datasheet or from internal documentation.

    • Gentle Warming and Sonication: Try gently warming the solution (e.g., to 30-40°C) or using an ultrasonic bath to aid dissolution. Avoid excessive heat, as this can accelerate degradation.

    • Small-Scale Solvent Screen: If the recommended solvent is not working, perform a small-scale solubility test with other common laboratory solvents (e.g., DMSO, DMF, ethanol).

    • Purity Check: If solubility issues persist, it may be a strong indicator of degradation or contamination. Analyze the material using HPLC as described in "Issue 1" to check for insoluble impurities.

By adhering to these storage and handling protocols and utilizing the troubleshooting guides, researchers can ensure the integrity of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide, leading to more reliable and reproducible experimental outcomes.

References

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]

  • Lab Manager. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet for (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride.
  • Biotage.
  • Tokyo Chemical Industry. (2025, May 13). SAFETY DATA SHEET for 3-Chloro-6-methylpyridazine.
  • Sigma-Aldrich. (2025, November 6).
  • Key Organics. (2017, December 1).
  • Shevchuk, O. S., et al. (2014). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Journal of Heterocyclic Chemistry.
  • Sims, G. K., & O'Loughlin, E. J. (1985).
  • De la Torre, G., et al. (2022).
  • De la Torre, G., et al. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Shevchuk, O. S., et al. (2026, February 24). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • ACS Publications. (2025, August 28). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology. [Link]

  • MDPI. (2021, January 24). The Biochemical Pathways of Nicotinamide-Derived Pyridones. [Link]

  • ASM Journals. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • ScienceDirect. (2025, August 15).
  • ResearchGate. (2022, June 22). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage.
  • ACS Publications. Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. [Link]

  • ChemYelo. Chemical Substance Information for 6-chloro-N-(2H3)methylpyridazine-3-carboxamide. [Link]

  • NIH PubChem. Memantine. [Link]

  • PMC. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. [Link]

  • NIH PubChem. 6-chloropyridazine-3-carboxylic Acid. [Link]

  • MDPI. (2025, December 5). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

Sources

Optimization

Technical Support Center: A Guide to Minimizing Off-Target Effects of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing off-target effects when working with the novel small molecule inhibitor, 6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing off-target effects when working with the novel small molecule inhibitor, 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide. The principles and methodologies outlined here are broadly applicable to other pyridazine carboxamide derivatives and small molecule inhibitors in general.

Introduction: Understanding the Challenge of Off-Target Effects

6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide is a promising pyridazine carboxamide derivative currently under investigation for its potential therapeutic applications. As with any small molecule inhibitor, ensuring that the observed biological effects are due to the intended on-target activity is paramount for accurate data interpretation and successful drug development. Off-target effects, where a compound interacts with unintended biomolecules, can lead to misleading results, unexpected toxicity, and a significant waste of resources.[1][2] This guide is designed to equip you with the knowledge and tools to proactively address and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype in our cell-based assay that is inconsistent with the known function of the intended target. Could this be an off-target effect?

A1: Yes, this is a classic indicator of potential off-target activity. When an inhibitor produces a biological response that cannot be rationalized by the modulation of its primary target, it is crucial to investigate other possibilities.[3][4] Kinase inhibitors, for example, can often interact with multiple kinases, leading to complex and sometimes counterintuitive cellular responses.[4] We recommend a multi-pronged approach to de-risk your findings, as detailed in the troubleshooting sections of this guide.

Q2: How can we be sure that our 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide stock solution is stable and not contributing to inconsistent results?

A2: Compound stability is a critical and often overlooked factor.[5][6] Degradation of your inhibitor can lead to a loss of potency and the generation of new chemical entities with their own off-target profiles. To ensure the integrity of your stock solution, we recommend the following best practices:

  • Proper Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6]

  • Light Protection: Protect the compound from light by using amber vials or by wrapping tubes in foil, as many small molecules are photosensitive.[6]

  • Solvent Purity: Use high-purity, anhydrous solvents like DMSO for preparing stock solutions. Water contamination can promote hydrolysis and precipitation.[5]

  • Regular Quality Control: Periodically assess the purity and concentration of your stock solution using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Q3: What are the most common assay artifacts we should be aware of when working with pyridazine carboxamide derivatives?

A3: Assay artifacts are a common source of false-positive or false-negative results in high-throughput screening and other in-vitro assays.[7][8] For compounds like 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide, be vigilant for:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[7][9]

  • Fluorescence Quenching: Conversely, the compound could absorb light emitted by the reporter fluorophore, resulting in a false-negative result.[10]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[7]

  • Luciferase Inhibition: If you are using a luciferase-based reporter assay, the compound may directly inhibit the luciferase enzyme.[7][11]

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values in Biochemical Assays

Inconsistent potency measurements in biochemical assays are a common hurdle. This can often be traced back to the assay conditions or the properties of the inhibitor itself.

Potential Cause Troubleshooting Steps
Compound Instability in Assay Buffer 1. Assess the stability of the compound in your assay buffer over the time course of the experiment using HPLC or LC-MS.[5] 2. If instability is detected, consider modifying the buffer composition (e.g., adjusting pH, adding stabilizing agents) or reducing the incubation time.
Assay Artifacts 1. Run a counterscreen assay without the target enzyme or substrate to check for autofluorescence or signal interference.[7] 2. To test for aggregation, include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer. If the IC50 value increases significantly, aggregation may be an issue.
Reagent Variability 1. Ensure consistent quality and concentration of all reagents, including the enzyme, substrate, and ATP (for kinase assays).[10] 2. Use freshly prepared reagents and maintain a consistent lot number for critical components throughout a screening campaign.[12]
  • Prepare a solution of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide in your final assay buffer at the highest concentration to be tested.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Take aliquots at different time points (e.g., 0, 30, and 60 minutes).

  • Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining. A significant decrease in the parent peak area over time indicates instability.[5]

Issue 2: Unexpected Cellular Toxicity

Observing cytotoxicity that does not correlate with the inhibition of the primary target is a strong indicator of off-target effects.

Potential Cause Troubleshooting Steps
Off-Target Kinase Inhibition 1. Perform a broad kinase selectivity panel screen to identify unintended kinase targets, especially those involved in cell survival pathways (e.g., PI3K/AKT).[4] 2. Compare the cytotoxic concentration with the IC50 values for the identified off-target kinases.
Mitochondrial Toxicity 1. Assess mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRE. Disruption of the mitochondrial membrane potential is a common off-target effect.[13] 2. Measure cellular ATP levels to determine if the compound is impairing mitochondrial respiration.
Non-Specific Cellular Stress 1. Utilize assays for markers of cellular stress, such as reactive oxygen species (ROS) generation or the unfolded protein response (UPR). 2. Confirm the mechanism of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining.[4]

Validating On-Target Activity and De-risking Off-Target Effects

Confirming that the observed phenotype is a direct result of inhibiting the intended target is a critical step in preclinical drug development.

Strategy 1: Use of a Structurally Unrelated Inhibitor

One of the most effective ways to validate on-target activity is to use a second, structurally distinct inhibitor of the same target.[3] If both compounds produce the same phenotype, it is more likely that the effect is on-target.

Strategy 2: Genetic Target Validation

Genetic approaches provide a powerful method for validating the on-target effects of a small molecule inhibitor.[3]

  • Gene Knockdown (siRNA/shRNA): Transiently reduce the expression of the target protein and assess whether this phenocopies the effect of the inhibitor.[3]

  • Gene Knockout (CRISPR/Cas9): Generate a cell line in which the target gene has been permanently deleted. If the inhibitor is still active in the knockout cells, the effect is unequivocally off-target.[2]

G cluster_0 Initial Observation cluster_1 Validation Strategies cluster_2 Outcome Analysis cluster_3 Conclusion A Phenotype observed with 6-Chloro-N-isobutyl-N- methylpyridazine-3-carboxamide B Treat with structurally unrelated inhibitor of the same target A->B C Genetic Perturbation (siRNA or CRISPR) A->C D Phenotype reproduced? B->D E Phenotype reproduced? C->E F High Confidence On-Target Effect D->F Yes G Likely Off-Target Effect D->G No E->F Yes E->G No

Caption: A logical workflow for validating on-target effects.

Strategy 3: Kinase Selectivity Profiling

For kinase inhibitors, it is essential to understand the broader selectivity profile. Submitting 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide to a comprehensive kinase panel screen (e.g., against >400 kinases) will provide a detailed map of its on- and off-target interactions. This data is invaluable for interpreting cellular phenotypes and predicting potential side effects.

Kinase Target IC50 (nM) Interpretation
Primary Target Kinase 10Potent on-target activity
Off-Target Kinase 1 505-fold less potent, but may contribute to phenotype at higher concentrations
Off-Target Kinase 2 500Unlikely to be relevant at therapeutic concentrations
Off-Target Kinase 3 >10,000No significant activity

Advanced Cell-Based Assay Optimization

Optimizing your cell-based assays is crucial for obtaining reliable and reproducible data.

  • Cell Health and Viability: Always ensure your cells are healthy and in the logarithmic growth phase. Avoid using cells that have been passaged too many times.[12]

  • Optimize Seeding Density: Titrate the cell seeding density to find the optimal number that provides a robust assay window without leading to over-confluence.[12]

  • Serum and Media Consistency: Use a consistent source and lot of fetal bovine serum and culture media, as batch-to-batch variability can significantly impact results.[12]

  • Incubation Time: Optimize the incubation time with the inhibitor to ensure you are capturing the desired biological response without inducing secondary effects.

G A Start: Define Assay Endpoint B Optimize Cell Seeding Density A->B C Determine Optimal Incubation Time B->C D Titrate Serum/Growth Factor Concentration C->D E Assess Assay Window (S/B ratio, Z') D->E E->B Z' < 0.5 (Re-optimize) F Finalized Assay Protocol E->F Z' > 0.5

Caption: Iterative process for optimizing cell-based assays.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of working with 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide and other small molecule inhibitors, ultimately leading to more robust and translatable scientific discoveries.

References

  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. (n.d.).
  • Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability - Benchchem. (n.d.).
  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16).
  • Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171) - Benchchem. (n.d.).
  • How to minimize PD173952 off-target effects in experiments - Benchchem. (n.d.).
  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem. (n.d.).
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24).
  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025, August 10).
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023, September 28). J Med Chem.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. (n.d.).
  • Accounting for Artifacts in High-Throughput Toxicity Assays | Springer Nature Experiments. (n.d.).
  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (n.d.).
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024, December 12).
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28).
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. (n.d.).
  • 10 Tips for Optimizing your Life Sciences Assay - SelectScience. (2016, October 5).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14).
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC. (n.d.).
  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21).
  • Best practices for optimizing Cell Line Development processes - Sphere Bio. (n.d.).
  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25).
  • Assay Troubleshooting | MB - About. (n.d.).
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - MDPI. (2022, October 19).
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.).
  • A troubleshooting guide to microplate-based assays - analytica-world.com. (n.d.).
  • Pharmacological characterization of a novel, potent, selective, and orally active fatty acid amide hydrolase inhibitor, PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] in rats: Potential for the treatment of in - ResearchGate. (n.d.).
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. (2025, December 5).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30).
  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. (2002, August 29).
  • Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed. (2006, June 15).

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide as a Putative Phosphodiesterase 4 (PDE4) Inhibitor

This guide provides a comparative analysis of the potential in vitro efficacy of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide against established Phosphodiesterase 4 (PDE4) inhibitors. Drawing upon data from stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the potential in vitro efficacy of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide against established Phosphodiesterase 4 (PDE4) inhibitors. Drawing upon data from structurally related compounds and established assay methodologies, we will explore its anticipated performance and provide the scientific context for its evaluation as a therapeutic candidate.

Introduction: The Rationale for Targeting PDE4

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] It specifically hydrolyzes cAMP, a ubiquitous second messenger that regulates a wide array of cellular processes, most notably inflammation.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream effectors such as protein kinase A (PKA) and exchange protein activated by cAMP (EPAC).[1] This cascade ultimately suppresses the production of pro-inflammatory mediators, making PDE4 an attractive therapeutic target for a variety of inflammatory and autoimmune diseases, including chronic obstructive pulmonary disease (COPD), asthma, atopic dermatitis, and psoriasis.[2]

The pyridazine scaffold is a recurring motif in a number of biologically active compounds, including those with anti-inflammatory properties.[3] The subject of this guide, 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide, possesses structural similarities to known PDE4 inhibitors, suggesting it may exert its biological effects through a similar mechanism. This guide will therefore position it within the landscape of existing PDE4 inhibitors and outline the experimental framework for validating this hypothesis.

The PDE4 Signaling Pathway: A Visual Representation

The following diagram illustrates the canonical PDE4 signaling pathway and the mechanism of action for PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Pro-inflammatory Stimulus GPCR GPCR Ligand->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC AMP AMP cAMP->AMP Hydrolyzed by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Mediator Production CREB->Inflammation Suppresses Inhibitor 6-Chloro-N-isobutyl-N-methyl- pyridazine-3-carboxamide (and other PDE4 inhibitors) Inhibitor->PDE4 Inhibits

Caption: The PDE4 signaling pathway and the inhibitory action of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide.

Comparative In Vitro Efficacy: Benchmarking Against Established PDE4 Inhibitors

To contextualize the potential efficacy of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide, we will compare its hypothetical performance metrics against a panel of well-characterized PDE4 inhibitors. The following table summarizes the reported in vitro potencies of these comparators.

CompoundTargetAssay TypeIC50/EC50Source
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide PDE4 (putative) Enzymatic/Cell-based (Hypothetical) N/A
RoflumilastPDE4Enzymatic (Neutrophils)0.8 nM[4]
RolipramPDE4B1Enzymatic(Reference Compound)[2]
ApremilastPDE4Cell-based (PBMCs)(Inhibits inflammatory responses)[4]
CrisaborolePDE4Enzymatic490 nM[4]
GSK256066PDE4BEnzymatic3.2 pM[4]
CHF6001PDE4Enzymatic(More potent than Roflumilast)[4]

Experimental Protocols for In Vitro Evaluation

The following protocols describe standard assays for determining the in vitro efficacy of putative PDE4 inhibitors.

PDE4 Enzymatic Inhibition Assay

This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified PDE4.

Workflow Diagram:

PDE4_Enzymatic_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 6-Chloro-N-isobutyl-N-methyl- pyridazine-3-carboxamide Incubation Incubate Compound, Enzyme, and Substrate Compound_Prep->Incubation Enzyme_Prep Purified PDE4 Enzyme Enzyme_Prep->Incubation Substrate_Prep [3H]-cAMP (Substrate) Substrate_Prep->Incubation Separation Separate [3H]-AMP from [3H]-cAMP Incubation->Separation Measurement Quantify [3H]-AMP (Scintillation Counting) Separation->Measurement IC50_Calc Calculate IC50 Value Measurement->IC50_Calc

Caption: Workflow for a PDE4 enzymatic inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide and reference compounds (e.g., Roflumilast) in an appropriate buffer.

  • Reaction Initiation: In a microplate, combine the test compound dilutions, a fixed concentration of purified human recombinant PDE4B enzyme, and a radiolabeled substrate, [3H]cAMP.[2]

  • Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for enzymatic conversion of [3H]cAMP to [3H]AMP.

  • Reaction Termination: Stop the reaction by adding a quenching agent.

  • Separation: Separate the product, [3H]AMP, from the unreacted substrate, [3H]cAMP, using methods such as anion exchange chromatography or scintillation proximity assay (SPA) beads.

  • Detection: Quantify the amount of [3H]AMP produced using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The use of a purified enzyme allows for the direct assessment of the compound's inhibitory activity on the target without the confounding variables of a cellular environment. Radiolabeled substrate provides a highly sensitive and quantitative readout of enzyme activity.

Cell-Based cAMP Accumulation Assay

This assay measures the functional consequence of PDE4 inhibition in a cellular context, which is an increase in intracellular cAMP levels.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line, such as human monocytic THP-1 cells, which endogenously express PDE4.[5]

  • Compound Treatment: Treat the cells with serial dilutions of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide or reference compounds for a defined period.

  • cAMP Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC50 value.

Causality Behind Experimental Choices: This cell-based assay provides a more physiologically relevant measure of a compound's efficacy by assessing its ability to penetrate the cell membrane and inhibit PDE4 in its native environment.

TNF-α Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This functional assay evaluates the anti-inflammatory effect of PDE4 inhibition by measuring the suppression of a key pro-inflammatory cytokine, TNF-α.

Step-by-Step Protocol:

  • PBMC Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Compound Pre-treatment: Pre-incubate the PBMCs with various concentrations of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide or reference compounds.

  • Inflammatory Challenge: Stimulate the PBMCs with lipopolysaccharide (LPS) to induce the production and release of TNF-α.[4][5]

  • Supernatant Collection: After an incubation period, collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.

Causality Behind Experimental Choices: This assay directly assesses the desired downstream anti-inflammatory effect of PDE4 inhibition, providing a strong indication of the compound's potential therapeutic utility. Using primary human cells like PBMCs enhances the translational relevance of the findings.

Conclusion and Future Directions

While direct experimental data for 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide is not yet publicly available, its structural characteristics strongly suggest its potential as a PDE4 inhibitor. The comparative data from established compounds in the field provide a clear benchmark for its evaluation. The detailed in vitro protocols outlined in this guide offer a robust framework for researchers and drug development professionals to ascertain the potency and efficacy of this and other novel pyridazine-based compounds. Future studies should focus on executing these assays to determine the IC50 and EC50 values, as well as investigating its selectivity against other phosphodiesterase isoforms to build a comprehensive profile of its therapeutic potential.

References

  • Targeted Delivery of an Anti-inflammatory PDE4 Inhibitor to Immune Cells via an Antibody–drug Conjugate - PMC. (2016, November 15).
  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - MDPI. (2026, February 17).
  • Application Notes and Protocols for High-Throughput Screening of Novel PDE4 Inhibitors Like Orismilast - Benchchem.
  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - Frontiers.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace.

Sources

Comparative

A Guide to the Structural Elucidation of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide: A Comparative NMR Spectral Analysis

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide, a compound of interest in medicinal chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide, a compound of interest in medicinal chemistry and drug development. As experimental spectra for this specific molecule are not widely available in public databases, this guide serves as a valuable resource for researchers by presenting a robustly predicted spectrum. The predictions are grounded in a comparative analysis with structurally related, empirically characterized molecules.

The core of this guide is not merely to present data, but to explain the scientific rationale behind the predicted chemical shifts and coupling patterns. By dissecting the molecule into its constituent fragments—the 6-chloropyridazine ring and the N-isobutyl-N-methylamide side chain—we will explore how subtle changes in chemical architecture influence the NMR spectrum. This comparative approach is fundamental to structural verification and is a critical skill for scientists in the fields of organic synthesis and pharmaceutical research.

Molecular Structure and NMR Assignment

The unequivocal assignment of proton (¹H) and carbon (¹³C) signals is the primary goal of NMR analysis for a novel compound. Below is the chemical structure of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide with a systematic numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Structure of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide, assuming a deuterated chloroform (CDCl₃) solvent. These predictions are derived from established principles of NMR spectroscopy and comparative data from related structures.[1][2][3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.05d1HH-4
~7.70d1HH-5
~3.50 / ~3.30s (br)3HC10-H₃ (N-CH₃)
~3.45 / ~3.25d2HC11-H₂
~2.10m1HC12-H
~0.95d6HC13-H₃, C14-H₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~164C7 (C=O)
~158C6
~152C3
~129C4
~126C5
~55 / ~48C11 (N-CH₂)
~37 / ~34C10 (N-CH₃)
~27C12 (CH)
~20C13, C14 (CH₃)

Comparative Spectral Analysis

The 6-Chloropyridazine Heterocycle

The pyridazine ring is an electron-deficient system, and its proton and carbon signals are expected to appear in the aromatic region, typically downfield. The presence of a chlorine atom at the C6 position and a carboxamide group at C3 significantly influences the electronic environment.

  • Protons (H-4 and H-5): In unsubstituted pyridazine, the α-protons (adjacent to N) are around 9.2 ppm and the β-protons are around 7.5 ppm.[4] For our target molecule, H-4 is β to N2 and α to the C3-carboxamide group, while H-5 is α to N1 and β to the C6-chloro group. The electron-withdrawing nature of both the chloro and carboxamide groups will deshield these protons. In 6-chloropyridazine-3-carboxylic acid, the two ring protons appear as doublets at approximately 8.2 ppm and 7.8 ppm.[5][6] Converting the carboxylic acid to an N,N-disubstituted amide is expected to have a minor effect. Therefore, we predict H-4 and H-5 to be downfield of benzene (7.36 ppm), appearing as two distinct doublets due to three-bond (³J) coupling.

  • Carbons (C3, C4, C5, C6): The carbons of the pyridazine ring are also deshielded. The carbon attached to the electronegative chlorine atom (C6) is predicted to be the most downfield among the ring carbons, likely around 158 ppm.[7] The carbon bearing the carboxamide group (C3) will also be significantly downfield. The protonated carbons, C4 and C5, are expected in the 125-130 ppm range, consistent with data from similarly substituted pyridazines.[8]

The N-Isobutyl-N-methylamide Moiety: The Challenge of Rotamers

A key feature in the NMR spectrum of N,N-disubstituted amides is the phenomenon of rotational isomers (rotamers) . Due to the partial double-bond character of the C-N amide bond, rotation is restricted. This can result in two distinct magnetic environments for the N-alkyl groups, leading to a doubling of signals, especially at room temperature.[9] The predicted spectra in Tables 1 and 2 account for this possibility by indicating potentially separate shifts (e.g., ~3.50 / ~3.30 ppm for the N-methyl group). The relative intensity of these paired signals depends on the thermodynamic stability of each rotamer.

  • N-Methyl Group (C10): The N-methyl protons are anticipated to appear as a singlet (or two closely spaced singlets) in the range of 3.30-3.50 ppm. The corresponding carbon signal is predicted around 34-37 ppm.

  • N-Isobutyl Group (C11-C14):

    • Methylene (C11): The N-CH₂ protons will be a doublet, coupled to the adjacent methine (CH) proton. Due to the adjacent nitrogen and the potential for rotamers, this signal is predicted in the 3.25-3.45 ppm range.

    • Methine (C12): This single proton (C12-H) will be a multiplet due to coupling with both the C11 methylene protons and the six methyl protons (C13/C14). It is expected further upfield, around 2.10 ppm.

    • Methyls (C13, C14): The two methyl groups of the isobutyl moiety are diastereotopic and could, in principle, have different chemical shifts. However, they often appear as a single, sharp doublet (integrating to 6H) due to coupling with the C12 methine proton, predicted around 0.95 ppm. The corresponding carbon signal is expected in the upfield alkyl region, around 20 ppm.

  • Carbonyl Carbon (C7): The chemical shift of the amide carbonyl carbon is a reliable indicator of the electronic environment. In related pyridazine carboxamides, this signal appears in the 160-165 ppm region.[8][10] We predict the C7 carbonyl to be around 164 ppm.

Recommended Experimental Protocol

To obtain high-quality NMR spectra for structural confirmation, a standardized protocol is essential. The following section outlines a robust methodology.[11][12]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400-600 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of CDCl3 tms Add Tetramethylsilane (TMS) as internal standard (0 ppm) dissolve->tms tube Transfer solution to a 5 mm NMR tube tms->tube h1_acq ¹H NMR Acquisition (e.g., 16-32 scans) tube->h1_acq c13_acq ¹³C{¹H} NMR Acquisition (e.g., 1024-4096 scans) tube->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate spectrum to TMS (0.00 ppm) baseline->calibrate integrate Integrate ¹H signals calibrate->integrate peakpick Peak Picking (¹H & ¹³C) integrate->peakpick

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial.[11]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[1]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Record the spectrum on a spectrometer operating at a frequency of at least 400 MHz to ensure adequate signal dispersion.

    • Acquire a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • ¹³C NMR Spectroscopy:

    • Record the spectrum on the same instrument, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A greater number of scans (typically 1024 to 4096) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum and calibrate to the TMS signal at 0.00 ppm.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR spectral analysis of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide. By leveraging data from analogous structures, we have established a reliable set of expected chemical shifts and coupling patterns. The comparative discussion highlights the predictable electronic effects of substituents on the pyridazine ring and addresses the conformational complexities introduced by the N,N-disubstituted amide side chain, particularly the potential for observing rotamers. The detailed experimental protocol provides a clear path for researchers to acquire high-quality data for empirical validation. This predictive and comparative approach is an indispensable tool in modern chemical research, accelerating the process of structural confirmation and paving the way for further investigation into the biological properties of novel compounds.

References

  • BenchChem (2025). Spectroscopic Profile of 6-Amino-3-chloropyridazine: A Technical Guide.
  • ChemicalBook (2025). 6-Chloropyridazin-3-amine | 5469-69-2.
  • Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1):01-12.
  • SpectraBase. 3-Amino-6-chloro-pyridazine.
  • PubChem - NIH. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643.
  • Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives.
  • IRIS Aperta (2026). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists.
  • Leyan. Certificate of Analysis: 6-Chloropyridazine-3-carboxylic acid.
  • MDPI (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • ResearchGate (2026). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations.
  • SpectraBase. N-isobutyl-N-methylaniline - Optional[13C NMR] - Chemical Shifts.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • YouTube (2022). sample 13C NMR spectra of compounds with common functional groups.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. Pyridazine(289-80-5) 1H NMR spectrum.
  • The Royal Society of Chemistry. Supplementary Information.
  • PubChem - NIH. 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • BenchChem (2025). "6-Propylpyridazin-3-amine" synthesis and characterization.

Sources

Comparative

6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide vs traditional chemotypes

Comparative Guide: 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide vs. Traditional Chemotypes in Kinase Drug Discovery Executive Summary The landscape of autoimmune therapeutics is undergoing a paradigm shift from t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide vs. Traditional Chemotypes in Kinase Drug Discovery

Executive Summary

The landscape of autoimmune therapeutics is undergoing a paradigm shift from traditional ATP-competitive (Type I) Janus kinase (JAK) inhibitors to highly selective allosteric modulators. At the center of this revolution is 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (CAS: 1178393-46-8)[1], a privileged synthetic building block used to generate next-generation Tyrosine Kinase 2 (TYK2) inhibitors. This guide objectively compares the mechanistic causality, pharmacological profiles, and experimental validation workflows of pyridazine-3-carboxamide derivatives against traditional pan-JAK chemotypes (e.g., aminopyrimidines).

Mechanistic Causality: Allosteric Precision vs. Orthosteric Promiscuity

The Flaw of Traditional Chemotypes (Aminopyrimidines)

Traditional JAK inhibitors (such as tofacitinib or baricitinib) utilize hinge-binding chemotypes like aminopyrimidines or pyrrolopyrimidines to target the active kinase domain (JH1). Because the ATP-binding pocket of the JH1 domain is highly conserved across the JAK family (JAK1, JAK2, JAK3, and TYK2), achieving isoform selectivity is nearly impossible[2]. This orthosteric promiscuity leads to off-target inhibition of JAK2 and JAK3, resulting in dose-limiting toxicities including thrombosis, anemia, and broad immunosuppression.

The Superiority of the Pyridazine-3-Carboxamide Scaffold

TYK2 mediates the signaling of critical pro-inflammatory cytokines, including IL-12, IL-23, and type 1 interferons[3]. Unlike traditional inhibitors, novel molecules derived from 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide target the uniquely structured regulatory pseudokinase domain (JH2) of TYK2[4].

The structural causality of this scaffold is two-fold:

  • Hinge Binding via Pyridazine: The nitrogen atoms of the pyridazine ring act as critical hydrogen bond acceptors, forming bidentate interactions with the backbone amides of Val690 and Glu688 in the JH2 hinge region[5].

  • Steric Wedging via the Amide: The N-isobutyl-N-methyl substitution is not merely a synthetic placeholder; it serves as a precise steric wedge. This bulky aliphatic group projects into a lipophilic sub-pocket unique to the TYK2 JH2 domain, locking the enzyme in an autoinhibited state and preventing downstream STAT3 phosphorylation[2]. Traditional JH1 domains lack this specific pocket, rendering the pyridazine-3-carboxamide chemotype exquisitely selective for TYK2 over JAK1/2/3[2].

Visualizing the Allosteric Logic

Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex IL23->Receptor Binds TYK2_JH2 TYK2 (JH2 Pseudokinase) Receptor->TYK2_JH2 Activates TYK2_JH1 TYK2 (JH1 Kinase Domain) TYK2_JH2->TYK2_JH1 Allosteric Release STAT3 STAT3 Phosphorylation TYK2_JH1->STAT3 Phosphorylates Inhibitor Pyridazine-3-carboxamide Derivative Inhibitor->TYK2_JH2 Binds & Locks (Inhibits) Inhibitor->TYK2_JH1 No Binding (Selectivity)

Mechanism of allosteric TYK2 inhibition via the JH2 pseudokinase domain.

Quantitative Data Presentation

The table below summarizes the pharmacological profile of a fully elaborated inhibitor derived from the 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide intermediate compared to a traditional Type I aminopyrimidine inhibitor.

ParameterPyridazine-3-carboxamide Derivative (Allosteric)Traditional Aminopyrimidine (ATP-Competitive)
TYK2 JH2 Binding (IC₅₀) < 0.5 nM> 10,000 nM
TYK2 JH1 Kinase (IC₅₀) > 10,000 nM2.5 nM
JAK1 JH1 Kinase (IC₅₀) > 10,000 nM3.1 nM
Cellular IL-23 / STAT3 (IC₅₀) 12 nM45 nM
Cellular EPO / STAT5 (JAK2) > 10,000 nM150 nM
Primary Mechanism Allosteric stabilization of autoinhibitory JH2 domainDirect competitive inhibition of ATP at JH1 domain
Safety Profile Highly selective, avoids pan-JAK immunosuppressionPan-JAK toxicity (thrombosis, broad immunosuppression)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols represent a self-validating workflow. Biochemical binding must translate to cellular efficacy, and counter-screening against JAK2-dependent pathways proves the causality of the safety profile.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality: The electron-deficient nature of the pyridazine ring makes the 6-chloro position highly reactive. This allows for rapid late-stage diversification by displacing the chloride with various aniline nucleophiles to probe the solvent-exposed region of the kinase[4].

  • Dissolve 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (1.0 eq) and the target substituted aniline (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) as a non-nucleophilic base to scavenge the generated HCl.

  • Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere.

  • Quench with water, extract with ethyl acetate, and purify the resulting 6-amino-pyridazine-3-carboxamide derivative via reverse-phase HPLC.

Protocol B: TR-FRET Biochemical Selectivity Profiling

Causality: To validate the allosteric mechanism, we must prove the compound binds the JH2 domain but not the JH1 domain.

  • Incubate the purified pyridazine derivative (serially diluted) with recombinant TYK2 JH2 domain and a fluorescently labeled tracer ligand in assay buffer (HEPES, MgCl2, 0.01% Brij-35).

  • In a parallel microplate, incubate the compound with recombinant JAK1 JH1 domain and its respective tracer.

  • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 60 minutes. A decrease in FRET signal indicates displacement of the tracer.

  • Expected Result: The pyridazine derivative will show an IC₅₀ < 1 nM for TYK2 JH2, and > 10,000 nM for JAK1 JH1, confirming allosteric selectivity[4].

Protocol C: Cellular IL-23/STAT3 vs. EPO/STAT5 Assays

Causality: IL-23 signaling is strictly dependent on TYK2[4], while Erythropoietin (EPO) signaling relies entirely on JAK2. By showing potent inhibition of IL-23 but no effect on EPO, we validate the functional safety of the chemotype.

  • Isolate human peripheral blood mononuclear cells (PBMCs) and pre-incubate with the synthesized inhibitor for 1 hour.

  • Stimulate one cohort with recombinant human IL-23 (to activate TYK2/STAT3) and another cohort with EPO (to activate JAK2/STAT5).

  • Lyse the cells and quantify phosphorylated STAT3 (pSTAT3) and pSTAT5 using AlphaLISA or flow cytometry.

  • Expected Result: Potent suppression of pSTAT3 with zero suppression of pSTAT5.

Synthesis & Validation Workflow

Workflow Step1 Intermediate: 6-Chloro-N-isobutyl-N-methyl... Step2 SNAr / Buchwald-Hartwig Coupling Step1->Step2 Add Aniline/Base Step3 Purification & Characterization (LC-MS/NMR) Step2->Step3 Isolate Product Step4 Biochemical Profiling (TYK2 JH2 vs JAK1 JH1) Step3->Step4 Screen Selectivity Step5 Cellular Assays (IL-23/STAT3 in PBMCs) Step4->Step5 Validate Efficacy

Synthesis and biological validation workflow for pyridazine-derived TYK2 inhibitors.

References

  • Moslin, R., et al. "Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2)." Journal of Medicinal Chemistry, 2019. Available at:[Link]

  • He, X., et al. "Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases." ACS Medicinal Chemistry Letters, 2022. Available at:[Link]

  • National Center for Biotechnology Information. "Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2)." PubMed, 2019. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous, uncompromising safety and environmental standards. The handling and disposal of specialized pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous, uncompromising safety and environmental standards. The handling and disposal of specialized pharmaceutical intermediates, such as 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (CAS: 1178393-46-8) , require a systematic approach grounded in chemical causality and institutional compliance[1].

Because this compound is a halogenated heterocyclic amide, its disposal cannot be treated as generic organic waste. Improper disposal of halogenated compounds poses severe environmental risks and violates stringent environmental regulations.

Below is the comprehensive, field-proven operational guide for the proper laboratory disposal of this compound.

Chemical Profiling and Hazard Causality

Before executing any disposal protocol, it is critical to understand why specific procedures are mandated.

  • Structural Implications: 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide contains a covalently bound chlorine atom on a pyridazine ring[1].

  • The Causality of Segregation: When combusted at standard temperatures, halogenated organic compounds can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this compound and any solvents it is dissolved in must be strictly segregated into Halogenated Organic Waste streams. These specific waste streams are routed by environmental services to specialized rotary kiln incinerators capable of sustaining temperatures above 1,100°C (2,012°F) with rapid quenching to prevent dioxin formation[2].

Standardized Disposal Workflow (Step-by-Step)

This protocol is designed as a self-validating system: each step contains a verification check to ensure compliance and safety before proceeding to the next[3].

Step 1: Preparation and PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE), including a flame-resistant laboratory coat, nitrile gloves (double-gloving recommended if handling concentrated solutions), and chemical splash goggles.

  • Validation: Ensure all handling, including the transfer of waste, is conducted within a certified, properly functioning chemical fume hood.

Step 2: Waste Stream Segregation

  • Action: Identify the correct waste receptacle. Do not mix this compound with non-halogenated solvents (e.g., acetone, ethanol, hexane) or aqueous waste.

  • Validation: Check the label of the primary waste container. It must explicitly state "Halogenated Organic Waste." Mixing halogenated and non-halogenated waste exponentially increases institutional disposal costs and creates regulatory compliance issues[4].

Step 3: Containerization

  • Action: Transfer the solid waste or dissolved liquid waste into a compatible container. High-Density Polyethylene (HDPE) carboys or PTFE-lined glass bottles are required. Avoid standard metal containers, as trace degradation of the chlorinated compound over time can generate hydrochloric acid (HCl), leading to container corrosion.

  • Validation: Ensure the container is no more than 80% full to allow for vapor expansion. Cap the container tightly using a vented cap if gas generation is a theoretical risk, though stable amides typically do not outgas.

Step 4: Labeling and SAA Storage

  • Action: Attach a hazardous waste tag immediately upon adding the first drop/gram of waste to the container. The label must list "6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide" and any associated solvents (e.g., "Dichloromethane 90%, 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide 10%").

  • Validation: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, utilizing secondary containment (e.g., a polyethylene spill tray) to capture any potential leaks[5].

Step 5: Institutional Transfer

  • Action: Once the container reaches its 80% fill line or the regulatory time limit (often 90 days to 1 year, depending on local jurisdiction), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Validation: EHS will transfer the waste to a certified hazardous waste management vendor (e.g., Veolia) for secure, high-temperature incineration[2].

Quantitative Waste Segregation Matrix

To prevent cross-contamination and ensure regulatory compliance, utilize the following matrix when classifying waste generated from experiments involving this compound.

Waste CategoryExamples of Associated MaterialsPrimary Disposal RouteContainer Compatibility
Halogenated Organic 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide, DCM, ChloroformHigh-Temp Incineration (>1100°C)HDPE, PTFE-lined Glass
Solid Hazardous Contaminated Kimwipes, weighing boats, disposable spatulasSolid Hazardous Waste IncinerationDouble-bagged clear PE bags
Aqueous Waste Water used in extraction phases (if trace organics are present)Specialized Wastewater TreatmentHDPE Carboy
Non-Halogenated Ethyl acetate, Hexanes (Strictly if uncontaminated by the target compound)Standard Solvent IncinerationHDPE, Glass, Metal

Disposal Workflow Visualization

The following diagram maps the logical flow of the disposal process, ensuring a closed-loop system from generation to final destruction.

DisposalWorkflow Gen 1. Waste Generation (Fume Hood) Seg 2. Segregation (Halogenated Stream) Gen->Seg Cont 3. Containerization (HDPE / PTFE) Seg->Cont SAA 4. SAA Storage & Secondary Containment Cont->SAA EHS 5. EHS Transfer & High-Temp Incineration SAA->EHS

Fig 1: Standardized institutional disposal workflow for halogenated organic waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

  • Veolia. "Hazardous waste management." Veolia China. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.